A Technical Guide to 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine (CAS 313953-34-3): Synthesis, Properties, and Potential Applications in Drug Discovery
A Technical Guide to 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine (CAS 313953-34-3): Synthesis, Properties, and Potential Applications in Drug Discovery
Executive Summary
The benzoxazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, found in a multitude of naturally occurring and synthetic compounds with potent biological activities.[1][2] This guide focuses on a specific, highly functionalized derivative: 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine (CAS No. 313953-34-3). The strategic placement of chloro, iodo, and amine functionalities on this rigid heterocyclic core makes it an exceptionally versatile building block for chemical biology and drug discovery. The chloro and iodo groups modulate electronic properties and provide vectors for further synthetic elaboration, while the amine group offers a key site for derivatization to tune solubility, cell permeability, and target engagement.[3] This document provides an in-depth analysis of its physicochemical properties, a robust synthetic strategy, potential mechanisms of action based on its structural class, and detailed protocols for its synthesis and biological evaluation.
Physicochemical Properties and Characterization
The precise physicochemical properties of a compound are critical for its application in drug development, influencing everything from solubility and formulation to target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. While extensive experimental data for this specific molecule is not publicly available, we can compile its known identifiers and predict key parameters.
Table 1: Physicochemical and Identification Data
| Property | Value / Information | Source |
|---|---|---|
| CAS Number | 313953-34-3 | [][5] |
| IUPAC Name | 2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine | [][6] |
| Molecular Formula | C₁₃H₈ClIN₂O | Derived |
| Molecular Weight | 382.58 g/mol | Derived |
| MDL Number | MFCD00579056 | [5] |
| Physical State | Solid (predicted) | General Knowledge |
| Melting Point | Data not available | [7] |
| Boiling Point | Data not available | [7] |
| Purity | Typically >95% for research use |[6] |
Causality in Characterization: For a novel compound like this, unambiguous structural confirmation is paramount. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the proton and carbon framework, respectively. The distinct substitution patterns on both the benzoxazole and phenyl rings would produce a complex but predictable set of signals.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to verify the exact molecular weight and isotopic pattern, which is particularly distinctive due to the presence of both chlorine and iodine.
-
Infrared (IR) Spectroscopy: Would confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the C=N and C-O bands characteristic of the benzoxazole ring system.
Synthesis and Chemical Reactivity
The synthesis of 2-aryl-benzoxazoles is a well-established field, most commonly achieved through the condensation of a 2-aminophenol derivative with a corresponding benzoic acid or its activated form.[1] This approach provides a reliable and modular route to the target compound.
Retrosynthetic Analysis & Proposed Pathway
The most logical disconnection for 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine involves breaking the two C-N and C-O bonds of the oxazole ring. This reveals the two primary precursors: 4-amino-2-aminophenol and 2-chloro-5-iodobenzoic acid . The forward synthesis involves the condensation and subsequent cyclodehydration of these two components.
Caption: Retrosynthetic approach for the target molecule.
Detailed Synthetic Protocol
This protocol describes a robust method for synthesizing the title compound, incorporating best practices for reaction efficiency and purification.
Objective: To synthesize 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine.
Materials:
-
4-Amino-2-aminophenol dihydrochloride
-
2-Chloro-5-iodobenzoic acid
-
Polyphosphoric acid (PPA)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-iodobenzoic acid (1.0 eq) and 4-amino-2-aminophenol dihydrochloride (1.1 eq).
-
Reaction Medium: Add polyphosphoric acid (PPA) in a quantity sufficient to ensure the mixture is stirrable (approx. 10-15 times the weight of the limiting reagent). Rationale: PPA serves as both the solvent and the dehydrating agent, promoting the condensation and subsequent cyclization in a single, efficient step at elevated temperatures.
-
Cyclization: Heat the reaction mixture to 180-200°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Allow the mixture to cool to approximately 80-100°C. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Rationale: This step is crucial to deprotonate the amine group of the product, rendering it less water-soluble and facilitating its extraction into an organic solvent.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine.
Potential Biological Activity and Applications
While the specific biological targets of 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine have not been fully elucidated in public literature, the benzoxazole scaffold is a well-known pharmacophore associated with a broad range of activities.[2] Its derivatives have shown promise as heparanase inhibitors, c-Src/Abl kinase inhibitors, and antimicrobial agents.[8][9] This compound therefore represents a valuable starting point for lead discovery campaigns.
Hypothetical Mechanism of Action: Tyrosine Kinase Inhibition
Many 2-aryl-benzoxazole derivatives function as ATP-competitive inhibitors of protein kinases.[8] The planar benzoxazole ring can form key hydrogen bonds and hydrophobic interactions within the hinge region of the kinase active site. The substituted phenyl ring projects into the solvent-exposed region, where modifications can be used to enhance potency and selectivity. The 5-amino group can be derivatized to interact with residues near the ribose pocket, further anchoring the inhibitor.
Caption: Potential inhibition of the c-Src signaling pathway.
Experimental Protocol: In Vitro c-Src Kinase Inhibition Assay
This protocol provides a framework for screening the title compound for inhibitory activity against c-Src, a non-receptor tyrosine kinase implicated in cancer progression.[8]
Objective: To determine the IC₅₀ value of 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine against human c-Src kinase.
Materials:
-
Recombinant human c-Src enzyme
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test Compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Reaction Mixture Preparation: In each well of a 384-well plate, add the assay buffer.
-
Compound Addition: Add 1 µL of the serially diluted compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add the c-Src enzyme to all wells except the "no enzyme" control. Allow a brief pre-incubation (e.g., 10 minutes at room temperature). Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP. The final ATP concentration should be at or near its Km value for c-Src to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. Convert the raw luminescence units to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Safety, Handling, and Storage
As a research chemical, the toxicological properties of 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine have not been fully investigated.[10] Standard laboratory precautions are required.
-
Hazard Identification: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation to the skin, eyes, and respiratory tract.[10][11]
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]
-
Avoid breathing dust. Prevent dust formation during handling.[10]
-
Wash hands thoroughly after handling.[11]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents, strong acids, and strong bases.[10]
Conclusion
2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine is a high-value molecular scaffold poised for application in medicinal chemistry and materials science. Its trifunctional nature—an amine for derivatization, a chloro group for electronic tuning, and an iodo group for cross-coupling reactions—provides chemists with a powerful toolkit for generating diverse molecular libraries. While its specific biological profile remains to be explored, its structural relationship to known kinase inhibitors and other bioactive molecules makes it a compelling candidate for screening and lead optimization programs. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, handle, and explore the full potential of this promising compound.
References
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Heynova. (n.d.). Chemical Safety Data Sheet MSDS / SDS. Retrieved from [Link]
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Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. Retrieved from [Link]
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Courtney, S. M., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(10), 2549-2553. Retrieved from [Link]
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Kaur, H., & Singh, J. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25305-25338. Retrieved from [Link]
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Mohsin, A. A., et al. (2017). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Chemistry, 7(5), 113-120. Retrieved from [Link]
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Al-Wahaibi, L. H., et al. (2021). (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. Molecules, 26(11), 3326. Retrieved from [Link]
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Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Applied Microbiology and Biotechnology, 105(1), 225-238. Retrieved from [Link]
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